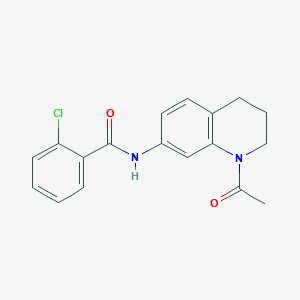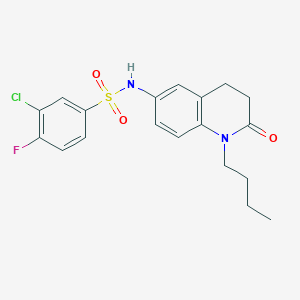
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-chlorophenoxy)acetamide” contains a total of 50 atoms; 23 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” are detailed as follows: it contains a total of 43 atoms; 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Research has focused on the development of novel synthesis methods for tetrahydroquinoline derivatives, demonstrating diverse chemical reactivities and potential for further pharmaceutical exploration. For instance, Borgohain et al. (2017) presented a diastereoselective synthesis approach for tetrahydroquinoline-containing compounds, highlighting a methodology that involves N-alkylation, intramolecular epoxide ring-opening, and SNAr reactions, offering a pathway to new chemical entities with potential biological activities Borgohain et al., 2017. Similarly, other studies have developed methods for synthesizing quinoline and isoquinoline derivatives, providing foundational techniques for producing compounds that could serve as bases for further drug development Ichikawa et al., 2006.
Antimicrobial and Antitumor Properties
Several compounds derived from or related to the chemical structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide have been evaluated for their antimicrobial properties. Vanparia et al. (2010) synthesized and tested various quinoline derivatives for their antimicrobial activity, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents Vanparia et al., 2010. Additionally, research into the anticancer properties of quinoline derivatives has uncovered compounds with significant efficacy against cancer cell lines, suggesting a promising area for the development of new antitumor agents Alqasoumi et al., 2010.
Mecanismo De Acción
The mechanism of action of these compounds is not detailed in the available resources.
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-2-3-10-23-18-8-5-14(11-13(18)4-9-19(23)24)22-27(25,26)15-6-7-17(21)16(20)12-15/h5-8,11-12,22H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNYPBZSWAQSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

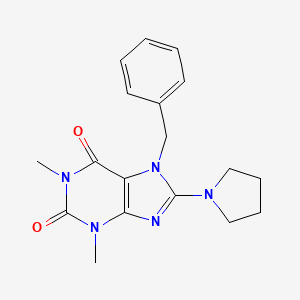
![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)
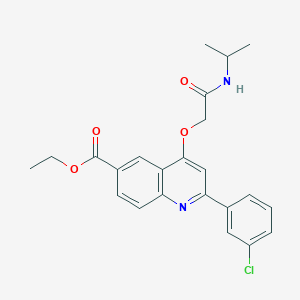
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)
![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)
![Ethyl ({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2471661.png)
![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2471663.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471665.png)
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2471666.png)
![ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2471667.png)
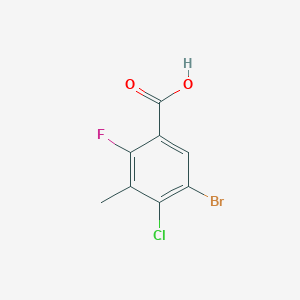
![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
